

# Monitoring Patient Safety and Tolerability of CBP-1018: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the patient safety and tolerability of **CBP-1018**, a first-in-class bi-ligand drug conjugate. The information is synthesized from available clinical trial data and is intended to guide research and development efforts.

#### **Introduction to CBP-1018**

**CBP-1018** is an innovative bi-ligand drug conjugate that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2][3] These receptors are overexpressed in various solid tumors, including prostate, renal, and lung cancers.[2] The drug conjugate consists of an optimized bi-ligand system, an enzyme-cleavable linker, and the cytotoxic payload monomethyl auristatin E (MMAE), a tubulin inhibitor.[2][4] Preclinical studies have demonstrated significant anti-tumor efficacy and an acceptable safety profile.[2][3]

## **Clinical Safety and Tolerability Profile**

Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic characteristics, and preliminary efficacy of **CBP-1018** in patients with advanced malignant solid tumors.[1][2]

### **Summary of Clinical Trial Findings**



A Phase I study (NCT04928612) enrolled patients with advanced solid tumors who had relapsed after standard therapies.[2] The study included dose-escalation and dose-expansion stages to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[3][5]

#### Key Safety Findings:

- CBP-1018 was generally well-tolerated at dose levels ranging from 0.03 mg/kg to 0.16 mg/kg administered intravenously every two weeks.[3]
- No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached in the reported dose ranges.[1][3][6]
- No drug-related deaths were reported.[3][6]
- Most treatment-related adverse events (TRAEs) were Grade 1 or 2.[3][6]
- The most common Grade 3 or higher TRAEs were primarily hematologic and included neutropenia, leukopenia, and lymphopenia.[3][6] These events were reported to be transient and manageable.[7]
- Adverse events commonly associated with antibody-drug conjugates (ADCs), such as visual acuity reduction and peripheral neuropathy, were rarely observed and were of low grade (Grade 1).[7]

## **Quantitative Safety Data**

The following table summarizes the key quantitative safety data from the Phase I clinical trial of **CBP-1018** as of the data cutoff of December 31, 2023, and August 31, 2024.



| Parameter                                | Value                                                  | Data Cutoff  | Source |
|------------------------------------------|--------------------------------------------------------|--------------|--------|
| Patient Population                       |                                                        |              |        |
| Total Enrolled                           | 59                                                     | Dec 31, 2023 | [3][6] |
| 120                                      | Aug 31, 2024                                           | [7]          |        |
| Patient Demographics                     | Median Age: 67.5<br>years                              | Dec 31, 2023 | [3][6] |
| ECOG Score 1 or 2: 89.8%                 | Dec 31, 2023                                           | [3][6]       |        |
| Dose Escalation                          | 0.03 mg/kg to 0.16<br>mg/kg                            | Dec 31, 2023 | [3]    |
| Dose Limiting Toxicities (DLTs)          | None Observed                                          | Dec 31, 2023 | [1][3] |
| Maximum Tolerated Dose (MTD)             | Not Reached                                            | Dec 31, 2023 | [3][6] |
| Treatment-Related Adverse Events (TRAEs) |                                                        |              |        |
| Most TRAEs                               | Grade 1 or 2                                           | Dec 31, 2023 | [3][6] |
| ≥ Grade 3 TRAEs (as of Dec 31, 2023)     |                                                        |              |        |
| Neutrophil Decrease                      | 29.5%                                                  | Dec 31, 2023 | [3]    |
| White Blood Cell<br>Decrease             | 19.7%                                                  | Dec 31, 2023 | [3]    |
| Lymphocyte Decrease                      | 11.5%                                                  | Dec 31, 2023 | [3]    |
| ≥ Grade 3 TRAEs (as of Aug 31, 2024)     | Primarily hematologic,<br>transient, and<br>manageable | Aug 31, 2024 | [7]    |



| TRAEs Leading to Dose Reduction                       | 8.3% (10/120)  | Aug 31, 2024 | [7] |
|-------------------------------------------------------|----------------|--------------|-----|
| TRAEs Leading to Discontinuation                      | 4.2% (5/120)   | Aug 31, 2024 | [7] |
| Specific TRAEs of<br>Interest (as of Aug 31,<br>2024) |                |              |     |
| Visual Acuity<br>Reduction (Grade 1)                  | 1 patient      | Aug 31, 2024 | [7] |
| Peripheral Neuropathy (Grade 1)                       | 11.7% (14/120) | Aug 31, 2024 | [7] |

## **Experimental Protocols for Safety Monitoring**

The following are detailed methodologies for key experiments to monitor patient safety and tolerability during clinical trials of **CBP-1018**.

### **Protocol for Monitoring and Grading Adverse Events**

Objective: To systematically identify, document, and grade all adverse events (AEs) and TRAEs.

#### Methodology:

- AE Monitoring: Monitor patients for AEs at each study visit through physical examinations,
   vital sign measurements, and patient interviews.
- Data Collection: Record all AEs, including onset, duration, severity, and relationship to the study drug, in the electronic case report form (eCRF).
- Grading: Grade the severity of AEs according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Causality Assessment: The investigator will assess the relationship of each AE to CBP-1018
   (e.g., unrelated, unlikely, possible, probable, definite).



 Serious Adverse Events (SAEs): Report all SAEs to the sponsor and relevant regulatory authorities within the protocol-specified timeframe.

## **Protocol for Hematologic Toxicity Monitoring**

Objective: To monitor for and manage hematologic toxicities, which are the most common ≥ Grade 3 TRAEs.

#### Methodology:

- Baseline Assessment: Obtain a complete blood count (CBC) with differential at baseline.
- Routine Monitoring: Perform a CBC with differential prior to each dose of CBP-1018 and at regular intervals between doses.
- Dose Modification: Implement dose delays, reductions, or discontinuations for patients who experience Grade 3 or 4 hematologic toxicities, as specified in the clinical trial protocol.
- Supportive Care: Administer growth factors (e.g., G-CSF for neutropenia) as clinically indicated.

### **Protocol for Pharmacokinetic Analysis**

Objective: To characterize the pharmacokinetic profile of **CBP-1018** and its payload, MMAE.

#### Methodology:

- Sample Collection: Collect blood samples at pre-specified time points before, during, and after CBP-1018 infusion.
- Bioanalysis: Use a validated analytical method (e.g., liquid chromatography-mass spectrometry) to measure the plasma concentrations of **CBP-1018** and free MMAE.
- Parameter Calculation: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2).
- Dose Proportionality: Assess the relationship between dose and exposure to determine if pharmacokinetics are linear over the studied dose range.



## Visualizations CBP-1018 Mechanism of Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world's first dualligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Clinical Trials CBP [coherentbio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ASCO 2024 Highlights: Research findings of CBP-1008 and CBP-1018 once again attract global attention CBP [coherentbio.com]
- 7. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Monitoring Patient Safety and Tolerability of CBP-1018: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#monitoring-patient-safety-and-tolerability-of-cbp-1018]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com